Scaffold Architecture: 2‑Acyl‑benzo[1,3‑d]selenazole vs. Benzisoselenazol‑3(2H)‑one — Differential Se···O Non‑Bonding Interaction Networks
The target compound belongs to the 2‑acyl‑benzo[1,3‑d]selenazole scaffold, wherein the selenium atom resides in a selenazole ring without an endocyclic carbonyl. In contrast, ebselen and RP‑61605 possess a benzisoselenazol‑3(2H)‑one core where selenium is directly bonded to a ring carbonyl. Single‑crystal X‑ray and NBO/AIM analyses on related 1,3‑benzoselenazoles confirm that this scaffold supports secondary Se···O interactions that stabilize planar conformations [1]. The absence of the endocyclic carbonyl in the 2‑acyl‑benzoselenazole scaffold is predicted to shift the Se(II)/Se(IV) redox potential relative to ebselen‑type compounds, a parameter directly relevant to thiol‑dependent catalytic cycling [2].
| Evidence Dimension | Presence of endocyclic carbonyl adjacent to selenium |
|---|---|
| Target Compound Data | Absent (selenazole ring; 2‑acyl substituent at C2) |
| Comparator Or Baseline | Ebselen and RP‑61605: Present (benzisoselenazol‑3(2H)‑one core; Se–C(=O) bond) |
| Quantified Difference | Qualitative structural difference; redox potential shift inferred from class‑level Se···O interaction data (NICS values confirming aromaticity in benzoselenazole ring; Yadav 2023) [1] |
| Conditions | X‑ray crystallography, NBO, and AIM calculations on 1,3‑benzoselenazole derivatives (Yadav et al., J. Org. Chem. 2023) |
Why This Matters
The redox behavior of organoselenium GPx mimics is governed by the electronic environment of selenium; a different scaffold architecture translates to distinct catalytic efficiency and thiol substrate preference, which cannot be assumed equivalent when sourcing compounds for redox biology assays.
- [1] Yadav, M.; Singh, V. P. Glutathione Peroxidase‑like Antioxidant Activity of 1,3‑Benzoselenazoles: Synthesis and In Silico Molecular Docking Studies as Pancreatic Lipase Inhibitors. J. Org. Chem. 2023, 88 (24), 16934–16948. View Source
- [2] Yadav, M.; Singh, V. P. A review on benzoselenazoles: synthetic methodologies and potential biological applications. Org. Biomol. Chem. 2025, 23 (16), 3712–3740. View Source
